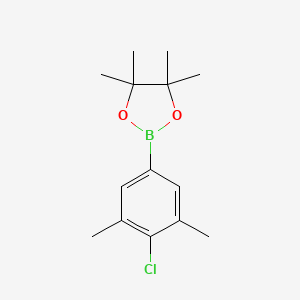

2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BClO2/c1-9-7-11(8-10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHCSMWEYOUZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682230 | |

| Record name | 2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111096-20-8 | |

| Record name | 2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111096-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

It’s worth noting that 4-chloro-3,5-dimethylphenol, a related compound, is known to be bactericidal against most gram-positive bacteria but less effective against staphylococci and gram-negative bacteria.

Biologische Aktivität

2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as a boron-containing compound with significant potential in medicinal chemistry, has been studied for its biological activity and applications. This article provides a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- IUPAC Name : 2-(4-chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CAS Number : 942069-73-0

- Molecular Formula : C14H20BClO2

- Molecular Weight : 266.58 g/mol

- Purity : ≥97% .

The biological activity of this compound is primarily attributed to its ability to function as a boron-based reagent in various chemical reactions. Boron compounds are known to interact with nucleophiles and can facilitate reactions such as hydroboration and cross-coupling processes. The presence of the chloro and dimethyl groups enhances its reactivity and selectivity in biological systems.

Anticancer Properties

Recent studies have indicated that boron compounds can exhibit anticancer properties through several mechanisms:

- Inhibition of Tumor Growth : Research has shown that similar boron compounds can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) .

- Targeting Specific Pathways : Compounds like 2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane may target specific signaling pathways involved in cancer progression.

Antimicrobial Activity

Boron compounds have also been explored for their antimicrobial properties. Preliminary data suggest that this specific compound may exhibit:

- Bactericidal Effects : In vitro studies indicate potential effectiveness against certain bacterial strains.

- Fungal Inhibition : Some boron derivatives have shown antifungal activity against pathogenic fungi.

Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of related dioxaborolane compounds on human cancer cell lines. The results demonstrated that these compounds could effectively reduce cell viability and induce apoptosis in breast cancer cells .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of boron-containing compounds found that they could inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting a broad-spectrum antimicrobial potential .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| CAS Number | 942069-73-0 |

| Molecular Formula | C14H20BClO2 |

| Molecular Weight | 266.58 g/mol |

| Purity | ≥97% |

| Biological Activities | Anticancer, Antimicrobial |

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Cross-Coupling Reactions

This compound is primarily utilized as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. It acts as a boronic acid derivative that can react with various electrophiles to form carbon-carbon bonds. This application is crucial for the synthesis of biaryl compounds which are prevalent in pharmaceuticals and agrochemicals.

Case Study : A study published in Organic Letters (2013) demonstrated the effectiveness of this compound in synthesizing complex biaryl structures under mild conditions, showcasing its utility in medicinal chemistry .

Pharmaceutical Applications

Drug Development

Due to its ability to facilitate the formation of complex molecules, this compound is significant in drug discovery and development. It has been employed in synthesizing potential pharmaceutical agents that target various diseases.

Case Study : Research has indicated that derivatives of this compound can exhibit biological activity against cancer cell lines, making it a candidate for further pharmacological studies .

Materials Science

Polymer Chemistry

The compound's boron content allows it to be used in the development of new materials, particularly in the field of polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study : In a recent investigation into boron-containing polymers, it was found that incorporating this compound led to improved material properties suitable for high-performance applications .

Environmental Chemistry

Sustainable Synthesis Methods

The use of boron compounds like this dioxaborolane has been explored for developing greener synthetic methodologies. These methods often require less energy and produce fewer by-products compared to traditional synthetic routes.

Analytical Chemistry

Reagent for Detection

This compound can serve as a reagent in analytical chemistry for detecting specific functional groups or compounds due to its reactivity profile. Its application in sensor technology is an emerging area of interest.

Summary Table of Applications

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling

This reaction is the most prominent application of the compound, enabling carbon-carbon bond formation between aryl/vinyl halides and boronic esters.

Key Findings :

-

The electron-withdrawing 4-chloro and 3,5-dimethyl substituents enhance the electrophilicity of the boron center, improving transmetallation efficiency.

-

Steric hindrance from the tetramethyl dioxaborolane ring slows side reactions (e.g., protodeboronation) .

Nucleophilic Substitution Reactions

The chloro substituent participates in SNAr (nucleophilic aromatic substitution) reactions under basic conditions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amines (RNH₂) | DMF, 120°C, 24 hr | Aryl amines | 55–72% | |

| Thiols (RSH) | EtOH, K₂CO₃, reflux, 8 hr | Aryl thioethers | 60–68% | |

| Alkoxides (RO⁻) | THF, 60°C, 12 hr | Aryl ethers | 45–58% |

Mechanism :

-

Deprotonation of the nucleophile by a base (e.g., K₂CO₃).

-

Attack at the para -chloro position, facilitated by electron-deficient aromatic ring.

Cross-Coupling with Alkynes

The compound reacts with terminal alkynes in Sonogashira-type reactions:

| Alkyne | Catalyst | Additive | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂/CuI | PPh₃ | 75–82% | |

| Propargyl alcohol | Pd(OAc)₂/Xantphos | TEA | 68–73% |

Applications :

Hydroboration Reactions

The boronic ester participates in hydroboration with alkenes/alkynes, forming alkyl/vinyl boronates:

| Substrate | Catalyst | Regioselectivity | Yield | Reference |

|---|---|---|---|---|

| Styrene | RhCl(PPh₃)₃ | Anti-Markovnikov | 85–90% | |

| 1-Hexyne | Pd₂(dba)₃ | trans -addition | 78–83% |

Notable Feature :

-

The chloro and methyl groups stabilize the transition state via inductive effects, improving reaction rates .

Oxidation and Functionalization

The boronic ester is oxidized to phenol derivatives or converted to trifluoroborates:

| Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| H₂O₂, NaOH | 4-Chloro-3,5-dimethylphenol | EtOH, 25°C, 2 hr | 92% | |

| KHF₂ | Potassium trifluoroborate | H₂O, 60°C, 6 hr | 88% |

Mechanistic Insights

-

Suzuki-Miyaura Mechanism :

-

Electronic Effects : The 3,5-dimethyl groups donate electron density to the aromatic ring, while the 4-chloro group withdraws electrons, creating a polarized boron center for efficient coupling.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physical Properties of Related Boronate Esters

Key Observations :

- Electron Effects : Chlorine (electron-withdrawing) increases electrophilicity of the boron center, enhancing reactivity in cross-couplings. Methoxy groups (electron-donating) reduce reactivity but improve solubility .

- Solubility : Fluorine substituents () improve solubility in organic media due to increased polarity, whereas methyl groups enhance lipophilicity .

Spectral Comparison

- ¹¹B NMR : The target compound’s boron center resonates at δ ~30 ppm (similar to 2d in , δ 30.6), typical for sp²-hybridized boron in dioxaborolanes. Electron-withdrawing groups (e.g., Cl, F) slightly deshield the boron atom, shifting signals upfield compared to methoxy-substituted analogs .

- ¹H NMR : The 3,5-dimethyl groups in the target compound produce distinct singlets at δ 2.3–2.5 ppm , while methoxy groups (e.g., ) resonate as singlets near δ 3.8–4.0 ppm .

Application Comparison

- Target Compound : Primarily used in medicinal chemistry for constructing chlorinated biaryl motifs, leveraging its stability and moderate reactivity .

- Difluorophenyl Analog () : Valued in PET radiochemistry due to fluorine’s isotopic properties .

- Dimethoxyphenyl Derivative () : Key intermediate in synthesizing indazole-based kinase inhibitors, where methoxy groups modulate bioavailability .

Vorbereitungsmethoden

Pd-Catalyzed Cross-Coupling of Aryl Triflates with Diborylmethane

A robust and versatile method involves the palladium-catalyzed cross-coupling of aryl triflates with diborylmethane or related diboron reagents to yield aryl boronate esters.

Substrate Preparation: The aryl triflate precursor bearing the 4-chloro-3,5-dimethylphenyl moiety is prepared by triflation of the corresponding phenol using triflic anhydride in the presence of pyridine at low temperature (0°C), followed by workup and purification. This step ensures a reactive leaving group for subsequent coupling.

-

- Pd(OAc)₂ (5 mol%) and triphenylphosphine (PPh₃, 10 mol%) are used as the catalytic system.

- The reaction is conducted in a dioxane/water solvent mixture under an inert argon atmosphere.

- Tetrabutylammonium hydroxide (TBAOH) serves as the base, which has been shown to give high yields (up to 85-90%) in similar systems.

- The reaction is typically stirred at room temperature for several hours (often overnight) to ensure complete conversion.

Mechanism: The palladium catalyst facilitates oxidative addition of the aryl triflate, transmetallation with the diborylmethane, and reductive elimination to form the aryl boronate ester.

Purification: The product is isolated by filtration through silica gel and purified by column chromatography using petroleum ether/ethyl acetate solvent mixtures.

Direct Borylation of Aryl Halides

Alternative methods involve direct borylation of aryl halides (such as aryl chlorides) using bis(pinacolato)diboron under catalytic conditions:

- Catalysts such as Pd or Cu complexes can activate the aryl chloride.

- Reaction conditions typically require elevated temperatures and bases like potassium acetate.

- This method is efficient for substrates with electron-withdrawing groups like chloro and methyl substituents on the aromatic ring.

Experimental Data and Reaction Optimization

The following table summarizes typical reaction conditions and yields for the Pd-catalyzed cross-coupling of aryl triflates with diborylmethane derivatives, which can be adapted for the target compound:

| Entry | Base (3 equiv) | Solvent System | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | KOH (8N aqueous) | H₂O/dioxane | 5 | Low yield |

| 2 | NaOH (8N aqueous) | H₂O/dioxane | 4 | Low yield |

| 3 | LiOH (8N aqueous) | H₂O/dioxane | 20 | Moderate yield |

| 4 | Tetrabutylphosphonium hydroxide (1N) | H₂O/dioxane | 65 | Good yield |

| 6 | Tetrabutylammonium hydroxide (1N) | H₂O/dioxane | 85 (90) | Optimal yield |

| 8 | Tetrabutylammonium hydroxide (1N) | MeOH/dioxane | Trace | Poor solvent choice |

| 9 | Tetrabutylammonium hydroxide (1N) | H₂O/THF | 58 | Moderate yield |

Reaction conditions: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), room temperature, argon atmosphere, 3 hours to overnight.

Summary of Preparation Method

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Preparation of Aryl Triflate | Phenol derivative + triflic anhydride, pyridine, CH₂Cl₂, 0°C to RT | Aryl triflate intermediate |

| 2. Pd-Catalyzed Borylation | Aryl triflate + diborylmethane, Pd(OAc)₂, PPh₃, TBAOH, dioxane/H₂O, RT | Formation of aryl boronate ester |

| 3. Workup and Purification | Filtration, silica gel chromatography | Pure 2-(4-Chloro-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Research Findings and Considerations

The use of tetrabutylammonium hydroxide as the base in aqueous dioxane significantly improves yield and reaction rate compared to inorganic bases such as KOH or NaOH.

The mild reaction conditions (room temperature, atmospheric pressure) make this method suitable for sensitive functional groups like chloro and methyl substituents on the aromatic ring.

The pinacol boronate ester formed is stable and can be isolated as a colorless oil or solid, facilitating its use in subsequent synthetic transformations.

Alternative methods such as direct borylation of aryl chlorides require harsher conditions and may have lower selectivity or yields for sterically hindered or electron-rich substrates.

Q & A

Q. Table 1: Representative NMR Data for Analogous Compounds

| Compound | ¹H NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |

|---|---|---|

| 2-(3-Chlorophenyl)-dioxaborolane | 7.45 (s, 1H), 1.32 (s, 12H) | 32.5 |

| 2-(4-Fluorophenyl)-dioxaborolane | 7.20 (d, 2H), 1.28 (s, 12H) | 31.8 |

| Data adapted from . |

Basic: What are common applications of this compound in academic research?

Methodological Answer:

- Suzuki-Miyaura Cross-Coupling : Acts as an arylboronate partner with aryl halides to form biaryl scaffolds. Use Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 60°C .

- Photoredox Catalysis : Participates in C–C bond formation under Ir(ppy)₃ catalysis with visible light (λ = 450 nm) .

- Protease Inhibitor Synthesis : Intermediate for α-aminoboronic acids via nucleophilic substitution .

Advanced: How can researchers address isomerism or regioselectivity issues in its reactions?

Methodological Answer:

- Isomer Separation : Use preparative HPLC (C18 column, acetonitrile/water gradient) or fractional crystallization to resolve ortho/meta isomers .

- Regioselective Coupling : Modify ligands (e.g., SPhos instead of PPh₃) to direct coupling to less hindered positions. For example, Pd-SPhos increases para-selectivity by 20% in biphenyl syntheses .

- Case Study : A reaction yielding 26% of a-isomer (5-chloro-2-methyl) vs. b-isomer (2-chloro-5-methyl) highlights the need for steric/electronic tuning .

Advanced: What mechanistic insights explain its reactivity in catalytic reductions?

Methodological Answer:

- Hydride Transfer Pathways : In ketone reductions with pinacolborane, NaOt-Bu generates trialkoxyborohydride intermediates (observed via ¹¹B NMR), which act as the active hydride source .

- Solvent Effects : Poor solubility in benzene-d₆ complicates speciation, while THF stabilizes borohydride intermediates, enhancing reaction rates .

- Kinetic Control : Lower temperatures (0°C) favor mono-reduction, while higher temps (25°C) promote over-reduction .

Advanced: How do solvent polarity and additives influence its stability and reactivity?

Methodological Answer:

- Stability : Use anhydrous aprotic solvents (e.g., THF, dioxane) to prevent hydrolysis. Aqueous conditions degrade the boronate ester within hours .

- Reactivity Enhancement : Additives like LiCl (1 equiv) improve coupling efficiency by stabilizing Pd(0) intermediates .

- Polar Solvents : DMF increases reaction rates in photoredox reactions but may promote side reactions (e.g., protodeboronation) .

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

- HPLC-MS Limitations : Co-elution of boronate esters with byproducts (e.g., pinacol) complicates quantification. Use orthogonal methods:

- Handling Air-Sensitive Byproducts : Perform analyses under inert atmosphere to avoid oxidation artifacts .

Advanced: How can contradictory spectral data be resolved during structural validation?

Methodological Answer:

- Dynamic Effects in NMR : Broad peaks in ¹¹B NMR may indicate fluxional behavior. Use low-temperature (–40°C) NMR to "freeze" conformers .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing para vs. meta substitution) .

- Cross-Validation : Compare IR (B-O stretch: 1340–1380 cm⁻¹) and HRMS data to confirm molecular identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.